The compound Arginine-Proline-Lysine-Proline-Glutamine-Glutamine-P-Chloro-Phenylalanine-P-Chloro-Phenylalanine-Glycine-Leucine-Methionine-Amide is a synthetic peptide with significant biological activity, functioning primarily as a neuropeptide. It is known for its role as a neurotransmitter and neuromodulator in the central nervous system. The compound is classified under neurokinin peptides, specifically as a modified form of Substance P, which interacts with the neurokinin 1 receptor (NK1R) in various physiological processes .
The synthesis of Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 typically employs solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain while anchored to an insoluble resin.
The molecular structure of Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 consists of a sequence of amino acids with specific modifications:
The compound undergoes various biochemical reactions upon interaction with its target receptor, primarily involving:
The internalization process involves clathrin-mediated endocytosis, where both the neuropeptide and its receptor are internalized into vesicles for further processing within the cell .
The mechanism by which Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 exerts its effects involves:
Studies have shown that this neuropeptide can induce significant physiological effects, including nociceptive signaling and modulation of immune responses through NK1R activation .
Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 has several applications in scientific research:
Tachykinins are a phylogenetically conserved family of neuropeptides characterized by the C-terminal motif Phe-X-Gly-Leu-Met-NH₂, where X is an aromatic or aliphatic residue. The primary mammalian tachykinins—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—are encoded by the TAC1, TAC3, and TAC4 genes, respectively. They exert their effects through three neurokinin receptors: NK1R, NK2R, and NK3R, all GPCRs with distinct ligand preferences [3] [7].
The pervasive role of SP/NK1R signaling in pain and inflammation underscores the therapeutic potential of modulating this pathway. Selective NK1R antagonists represent a major pharmacological goal, driving the development of SP analogues like the chlorinated variant discussed herein [3] [7] [9].
The native SP sequence is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. Its interaction with NK1R is critically dependent on the C-terminal pentapeptide (Phe-Phe-Gly-Leu-Met-NH₂), particularly the aromatic residues Phe⁷ and Phe⁸. Early efforts to develop SP antagonists focused on modifications within this region [3] [4] [7].
Table 1: Key Substance P Analogues and Their Receptor Effects
Compound Name | Amino Acid Sequence (Modifications Highlighted) | Primary Receptor Target | Functional Effect | Rationale |
---|---|---|---|---|
Native Substance P (SP) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂ | NK1R | Full Agonist | Endogenous ligand |
[D-Trp⁷,⁸,⁹]-SP | Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-D-Trp-D-Trp-Leu-Met-NH₂ | NK1R | Antagonist | Disruption of bioactive conformation via D-isomers |
[D-Pro⁹,¹⁰]-SP-OMe | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-D-Pro-D-Pro-Met-OMe | NK1R | Antagonist (Selective) | Conformational constraint via D-Pro & C-terminal mod |
[P-Cl-Phe⁷,⁸]-SP (This Compound) | Arg-Pro-Lys-Pro-Gln-Gln-P-Cl-Phe-P-Cl-Phe-Gly-Leu-Met-NH₂ | NK1R | Potent Antagonist | Enhanced hydrophobic/steric interaction & affinity |
The structural evolution demonstrates a shift from global conformational disruption (D-amino acids) to targeted side-chain modification (halogenation) aimed at optimizing affinity and antagonist function while maintaining metabolic stability inherent to the L-peptide backbone [1] [4] [8].
The substitution of phenylalanine (Phe) with 4-chloro-L-phenylalanine (P-Cl-Phe) at positions 7 and 8 in SP is a deliberate strategy grounded in physical organic chemistry and receptor pharmacology principles.
Table 2: Impact of P-Cl-Phe Substitution vs. Native Phe on Key Properties
Property | Phenylalanine (Phe) | 4-Chloro-Phenylalanine (P-Cl-Phe) | Consequence for NK1R Interaction |
---|---|---|---|
Side Chain Hydrophobicity (π-value) | ~ -1.0 | ~ 0.0 to +0.2 | ↑ Hydrophobic interaction energy |
Van der Waals Volume | ~ 135 ų | ~ 150 ų | ↑ Potential for complementary steric packing |
Aromatic Ring Electron Density | Higher | Lower (Electron-deficient) | Modulated Cation-π/π-π interactions (Variable effect) |
Bond Length (C-Cl) | N/A | 1.74 Å (Covalent bond) | Increased steric bulk compared to C-H (1.09 Å) |
Common Role in SP | Critical for NK1R binding & activation | Retains binding affinity but blocks activation | High-affinity competitive antagonism |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0